3-(Butanoylamino)-3-phenylpropanoic acid
Descripción
3-(Butanoylamino)-3-phenylpropanoic acid is a β-amino acid derivative characterized by a phenyl group and a butanoylamino substituent attached to the β-carbon of the propanoic acid backbone. This compound is structurally significant due to its role as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of taxane derivatives. For example, it is utilized as a key component in the 13-ester of Baccatin III, a precursor for paclitaxel analogs .
Propiedades
IUPAC Name |
3-(butanoylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-6-12(15)14-11(9-13(16)17)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAHNNXXFOPGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Observations:
- Substituent Effects: The butanoylamino group enhances lipophilicity (logP ~2.1) compared to acetamido (logP ~1.3) or amino (logP ~0.5) analogs. This may improve membrane permeability but reduce aqueous solubility.
- Biological Relevance: Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit antimicrobial activity, suggesting halogenation enhances bioactivity .
- Acid-Base Properties : All analogs share a carboxyl group with pKa ~2.3–4.2, making them predominantly ionized at physiological pH.
Antimicrobial Activity
Chlorinated phenylpropanoic acid derivatives (e.g., compounds 1–3 in ) demonstrate selective antimicrobial effects:
- E. coli : MIC values <10 µg/mL for dichloro derivatives.
- S. aureus : Moderate inhibition (MIC ~25 µg/mL).
- C. albicans: Resistant to phenylpropanoic acids but sensitive to diketopiperazine alkaloids . The absence of halogen or polar groups in 3-(butanoylamino)-3-phenylpropanoic acid likely limits its antimicrobial potency compared to these chlorinated analogs.
Case Study: Substituent-Driven Activity
- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (): The chloro and hydroxy groups confer both lipophilicity and hydrogen-bonding capacity, enhancing target binding in bacteria.
- 3-[(2-Nitrophenyl)amino]-3-phenylpropanoic acid (): The nitro group introduces strong electron-withdrawing effects, possibly altering redox properties or binding to nitroreductase enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
